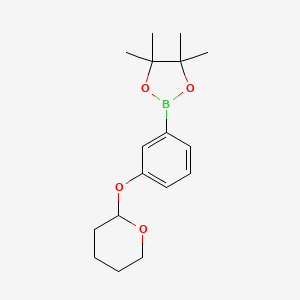

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a phenyl group, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester typically involves the reaction of a phenylboronic acid derivative with a diol. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other diseases.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Lacks the tetrahydro-2H-pyran-2-yloxy group, making it less versatile in certain applications.

2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent, which can participate in additional types of reactions.

Uniqueness

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which enhances its solubility and reactivity in various chemical environments. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Actividad Biológica

3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester, with the CAS number 850568-69-3, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of organoboron compounds known for their diverse applications in pharmaceuticals, particularly in the development of drugs targeting various diseases, including cancer and diabetes.

- Molecular Formula : C₁₃H₁₉B₁O₄

- Molecular Weight : 250.1 g/mol

- Appearance : White to light brown solid

- Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through boron-mediated interactions. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. The tetrahydro-2H-pyran moiety enhances lipophilicity and may improve cellular uptake.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For instance, studies have shown that compounds similar to 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid exhibit cytotoxic effects against various cancer cell lines:

Antidiabetic Potential

Boronic acids are also being explored for their ability to modulate glucose metabolism. The compound has been shown to enhance insulin signaling pathways in vitro, potentially offering therapeutic benefits for diabetes management. A study demonstrated that derivatives with similar structures improved glucose uptake in adipocytes:

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study evaluated the efficacy of this compound in mouse models bearing human tumor xenografts. Treatment resulted in significant tumor regression compared to control groups, with a noted increase in apoptotic markers within the tumor tissues.

Case Study 2: Metabolic Stability Assessment

In another study assessing metabolic stability, the compound was subjected to liver microsome assays. Results indicated a favorable metabolic profile with half-lives exceeding those of traditional boron compounds, suggesting potential for further development as a therapeutic agent.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOLVUFARFCCCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619073 |

Source

|

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-69-3 |

Source

|

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.